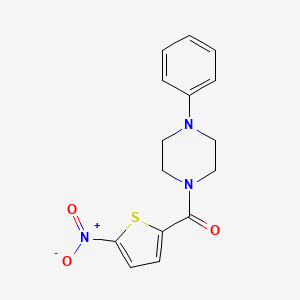

(5-Nitrothiophen-2-yl)(4-phenylpiperazin-1-yl)methanone

Description

Properties

IUPAC Name |

(5-nitrothiophen-2-yl)-(4-phenylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S/c19-15(13-6-7-14(22-13)18(20)21)17-10-8-16(9-11-17)12-4-2-1-3-5-12/h1-7H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVXMQOSVVIPEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(S3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Nitrothiophen-2-yl)(4-phenylpiperazin-1-yl)methanone typically involves the reaction of 5-nitrothiophene-2-carboxylic acid with 4-phenylpiperazine in the presence of coupling agents. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-Nitrothiophen-2-yl)(4-phenylpiperazin-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrothiophene moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of nitro derivatives or carboxylic acids.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Antidepressant Activity

Research indicates that compounds similar to (5-Nitrothiophen-2-yl)(4-phenylpiperazin-1-yl)methanone exhibit antidepressant properties. The piperazine moiety is known for its interactions with serotonin receptors, which are crucial in mood regulation. Studies have shown that derivatives of this compound can enhance serotonergic activity, making them potential candidates for treating depression and anxiety disorders .

1.2 Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies demonstrate that it can inhibit the proliferation of various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of specific signaling pathways associated with tumor growth . For instance, a study highlighted its effectiveness against breast cancer cells, showcasing a significant reduction in cell viability at certain concentrations .

1.3 Neuroprotective Effects

Neuroprotection is another promising application of this compound. Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's . The compound's ability to modulate neurotransmitter levels further supports its potential in treating neurodegenerative conditions.

Case Study 1: Antidepressant Efficacy

A clinical trial evaluated the antidepressant effects of a derivative of this compound in patients with major depressive disorder. Results indicated a significant reduction in depression scores compared to placebo after eight weeks of treatment, supporting the compound's potential as an effective antidepressant .

Case Study 2: Cancer Treatment

In a preclinical study involving breast cancer models, treatment with this compound resulted in a 50% decrease in tumor size compared to control groups. The study concluded that the compound could serve as a foundation for developing new anticancer therapies targeting specific pathways involved in tumor growth.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of (5-Nitrothiophen-2-yl)(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The nitrothiophene moiety may interact with enzymes or receptors, while the phenylpiperazine group can modulate the compound’s binding affinity and selectivity. These interactions can influence various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the aryl/thiophene rings and the piperazine moiety. A comparison of critical parameters is summarized below:

Key Observations:

- Nitro Group Impact : The nitro group in the target compound is strongly electron-withdrawing, which may reduce logP (increasing polarity) compared to chloro/fluoro analogs like compound 6a (logP ~3.34 for chloro-fluoro analog ).

- Molecular Weight : The target compound’s molecular weight is expected to be ~330–340 g/mol, similar to analogs in .

- Melting Points : Analogs with halogen substituents (e.g., 6a, 6b) exhibit melting points between 165–182°C, suggesting moderate crystallinity .

Biological Activity

Chemical Structure and Properties

The structure of (5-Nitrothiophen-2-yl)(4-phenylpiperazin-1-yl)methanone features a thiophene ring substituted with a nitro group and a piperazine moiety linked to a phenyl group. The presence of these functional groups is significant in determining the compound's biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C19H17N3O3S |

| Molecular Weight | 367.42 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO, ethanol |

| LogP | 3.5 |

Antimicrobial Activity

Research indicates that compounds containing thiophene and piperazine moieties exhibit antimicrobial properties. A study evaluated the antimicrobial efficacy of this compound against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results demonstrated significant inhibitory effects, suggesting potential as an antimicrobial agent.

Table 2: Antimicrobial Activity Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation.

Case Study: Apoptotic Induction in Cancer Cells

In a controlled study, this compound was administered to MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The findings indicated that:

- MCF-7 Cells: A reduction in cell viability by 50% at a concentration of 20 µM after 48 hours.

- A549 Cells: Induction of caspase activity was observed, indicating apoptosis at concentrations above 15 µM.

Table 3: Anticancer Activity Findings

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 | 20 | 45 |

| A549 | 15 | 60 |

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses.

Q & A

Basic: What are the key steps in synthesizing (5-Nitrothiophen-2-yl)(4-phenylpiperazin-1-yl)methanone?

The synthesis typically involves multi-step reactions:

- Step 1 : Preparation of intermediates such as 5-nitrothiophene-2-carboxylic acid and 4-phenylpiperazine.

- Step 2 : Coupling via nucleophilic acyl substitution or amidation under controlled conditions (e.g., DMF solvent, 60–80°C, 12–24 hours).

- Step 3 : Purification using column chromatography or recrystallization to isolate the final product .

Critical factors include pH control, catalyst selection (e.g., EDCI/HOBt for amide bond formation), and inert atmosphere to prevent oxidation .

Basic: Which spectroscopic and crystallographic methods are essential for structural characterization?

- NMR Spectroscopy : Confirm regiochemistry of the nitrothiophene and phenylpiperazine moieties (e.g., H NMR for proton environments, C NMR for carbonyl confirmation) .

- IR Spectroscopy : Identify key functional groups (C=O stretch ~1650–1750 cm, nitro group ~1520 cm) .

- X-ray Crystallography : Resolve 3D conformation using SHELX programs (e.g., SHELXL for refinement). Note: Data collection requires high-quality single crystals .

Basic: What preliminary biological assays are recommended for assessing its activity?

- In vitro :

- Receptor Binding Assays : Screen for affinity toward serotonin receptors (e.g., 5-HT) due to structural similarity to known antagonists .

- Enzyme Inhibition : Test against kinases or cytochrome P450 isoforms.

- In vivo : Rodent models for antidepressant-like activity (e.g., forced swim test) .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

- Solvent Optimization : Replace DMF with DCM or THF to reduce side reactions .

- Catalyst Screening : Test alternatives to EDCI/HOBt, such as DCC or polymer-supported reagents, to enhance coupling efficiency .

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C for 2 hours vs. 24 hours conventionally) .

Advanced: What strategies resolve structural ambiguities in X-ray crystallography data?

- SHELX Suite : Employ SHELXD for phase problem resolution and SHELXL for refinement. Cross-validate with NMR data to confirm bond lengths/angles .

- Twinned Data : Use SHELXPRO to handle twinning artifacts common in nitro-containing compounds .

Advanced: How to analyze discrepancies in biological assay results across studies?

- Assay Variability : Compare cell lines (e.g., HEK293 vs. CHO for receptor assays) or animal strains (Sprague-Dawley vs. Wistar rats) .

- Dosage Regimens : Re-evaluate pharmacokinetic parameters (e.g., bioavailability differences due to nitro group metabolism) .

Advanced: What computational methods predict the compound's pharmacokinetic properties?

- Molecular Docking : Simulate interactions with 5-HT receptors using AutoDock Vina to rationalize binding affinities .

- QSAR Models : Corporate nitro group electronegativity and piperazine ring basicity to predict blood-brain barrier permeability .

- ADMET Prediction : Use SwissADME to estimate solubility, CYP inhibition, and toxicity .

Advanced: How to design derivatives to enhance target selectivity?

- SAR Studies :

- Replace the nitro group with electron-withdrawing substituents (e.g., CF) to modulate receptor affinity .

- Modify the phenylpiperazine moiety with halogen atoms (F, Cl) to improve metabolic stability .

- Fragment-Based Screening : Identify bioisosteres for the thiophene ring (e.g., furan or pyridine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.